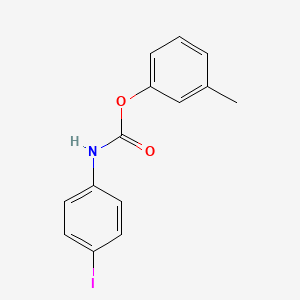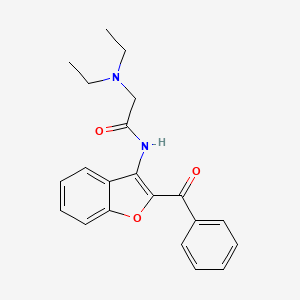
3-Methylphenyl (4-iodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl (4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This compound features a 3-methylphenyl group and a 4-iodophenyl group linked by a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl (4-iodophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with 4-iodophenyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate have been developed. These methods are safer and more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylphenyl (4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-methoxyphenyl carbamate when using sodium methoxide.
Oxidation: Oxidized products include carboxylic acids or aldehydes.
Reduction: Reduced products include alcohols or amines.
Applications De Recherche Scientifique
3-Methylphenyl (4-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylphenyl (4-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom in the 4-iodophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylphenyl (4-iodophenyl)carbamate
- 3-Methylphenyl (4-chlorophenyl)carbamate
- 3-Methylphenyl (4-bromophenyl)carbamate
Uniqueness
3-Methylphenyl (4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and drug design .
Propriétés
Formule moléculaire |
C14H12INO2 |
|---|---|
Poids moléculaire |
353.15 g/mol |
Nom IUPAC |
(3-methylphenyl) N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C14H12INO2/c1-10-3-2-4-13(9-10)18-14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) |
Clé InChI |
TULOUABZWAYVRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11552666.png)

![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11552677.png)
![3-(4-Bromophenyl)-3-[(4-butylphenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11552684.png)
![4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11552686.png)
![N-cyclododecyl-N'-[4-(decyloxy)phenyl]urea](/img/structure/B11552689.png)
![3-Fluoro-N-({N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552696.png)
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine](/img/structure/B11552701.png)
![4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}](/img/structure/B11552708.png)
![2-(4-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11552721.png)
![N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11552722.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11552738.png)
![1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11552746.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11552751.png)
